molecular formula C5H5N5O B12351962 6-Amino-6,9-dihydropurin-8-one

6-Amino-6,9-dihydropurin-8-one

Katalognummer: B12351962
Molekulargewicht: 151.13 g/mol
InChI-Schlüssel: QHEIIBIWRIMZGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-6,9-dihydropurin-8-one is a chemical compound with the molecular formula C5H5N5O It is a derivative of purine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-6,9-dihydropurin-8-one can be achieved through several methods. One common approach involves the selective alkylation of guanine derivatives. For instance, starting with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide, an acid-catalyzed phase transfer catalysis process can be used to produce selective alkylation at the 9 position of the guanine ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-6,9-dihydropurin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine ring.

    Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted purines, which can have different biological and chemical properties. For example, oxidation can lead to the formation of 8-oxopurine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Amino-6,9-dihydropurin-8-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-6,9-dihydropurin-8-one involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-6,9-dihydropurin-8-one is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.

Eigenschaften

Molekularformel

C5H5N5O

Molekulargewicht

151.13 g/mol

IUPAC-Name

6-amino-6,9-dihydropurin-8-one

InChI

InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1,3H,6H2,(H,7,8,10,11)

InChI-Schlüssel

QHEIIBIWRIMZGM-UHFFFAOYSA-N

Kanonische SMILES

C1=NC(C2=NC(=O)NC2=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.